molecular formula C20H17BrO5 B2923329 ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate CAS No. 610764-63-1

ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B2923329
CAS No.: 610764-63-1
M. Wt: 417.255
InChI Key: IHDJBMCBSWNLDE-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves the condensation of 4-bromophenylacetic acid with 7-hydroxy-4-chromenone in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature. The resulting intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate in dry acetone to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine in anhydrous solvents like dichloromethane.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can interact with reactive oxygen species (ROS) and exhibit antioxidant activity, protecting cells from oxidative damage.

Comparison with Similar Compounds

Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(4-bromophenyl)propanoate: Similar in structure but lacks the chromen-4-one core, resulting in different chemical and biological properties.

    4-Bromophenylacetic acid: A precursor in the synthesis of the target compound, with distinct reactivity and applications.

    7-Hydroxy-4-chromenone: The chromen-4-one core structure, which is a key component of the target compound and contributes to its unique properties.

The uniqueness of this compound lies in its combination of the chromen-4-one core with the bromophenyl and ethyl ester moieties, providing a versatile scaffold for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO5/c1-3-24-20(23)12(2)26-15-8-9-16-18(10-15)25-11-17(19(16)22)13-4-6-14(21)7-5-13/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDJBMCBSWNLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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